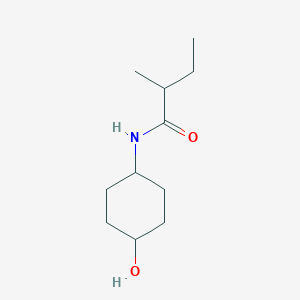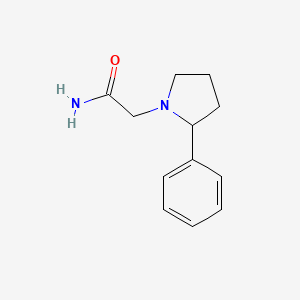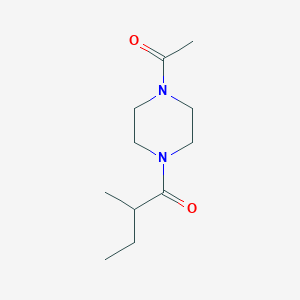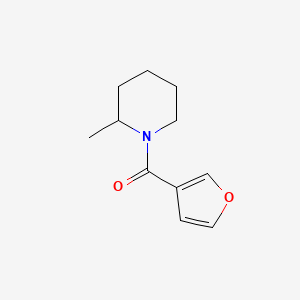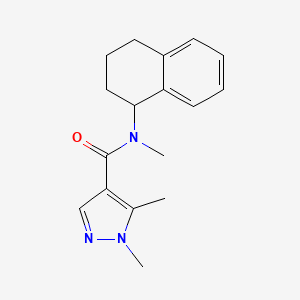
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, also known as MPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPP is a synthetic compound that belongs to the family of pyrrolidine carboxamides. It has a molecular weight of 308.38 g/mol and a chemical formula of C18H20N2O2.
Mécanisme D'action
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have beneficial effects on neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide has been shown to increase dopamine levels in the brain, leading to improved motor function and reduced symptoms of Parkinson's disease. It has also been shown to have potential applications in the treatment of schizophrenia, as it may help to reduce the positive symptoms of the disorder.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide in lab experiments is its ability to increase dopamine levels in the brain, which can be useful in studying neurological disorders such as Parkinson's disease and schizophrenia. However, there are also limitations to using N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, as it may have potential side effects and may not be suitable for all types of experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide, including:
1. Further studies on the mechanism of action of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and its effects on the central nervous system.
2. Exploration of the potential applications of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide in the treatment of other neurological disorders.
3. Development of new synthetic methods for N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide that are more efficient and cost-effective.
4. Investigation of potential side effects of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and ways to mitigate these effects.
In conclusion, N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the study of neurological disorders. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the central nervous system. Further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile to form 4-methoxyphenyl-2-phenylacetonitrile. This compound is then reduced to 4-methoxyphenyl-2-phenylethylamine, which is subsequently reacted with ethyl chloroformate to form N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide has been used in scientific research to study the effects of pyrrolidine carboxamides on the central nervous system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-11-9-15(10-12-16)19-18(21)20-13-5-8-17(20)14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABGAUBWFSEJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

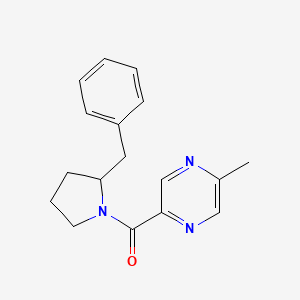

![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)
![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)
![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

